molecular formula C19H14ClN5O B277171 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide

2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide

Cat. No. B277171
M. Wt: 363.8 g/mol
InChI Key: HRUVDZWGUMFXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP belongs to the class of tetrazole compounds, which have shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

CTAP exerts its therapeutic effects by binding to a specific receptor known as the mu-opioid receptor (MOR). MOR is a G-protein coupled receptor that is involved in the regulation of pain, reward, and addiction. CTAP acts as a selective antagonist of MOR, which means it blocks the activation of this receptor by other molecules such as opioids. By blocking MOR, CTAP can modulate the activity of other neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CTAP has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, CTAP has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.

Advantages and Limitations for Lab Experiments

CTAP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized. It has also been shown to have high selectivity and potency for MOR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, CTAP also has some limitations. It has low solubility in water, which can make it difficult to use in some experimental protocols. In addition, its effects on other receptors and signaling pathways need to be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for research on CTAP. One area of interest is the development of CTAP-based therapies for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the study of the mechanisms underlying the neuroprotective effects of CTAP, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the effects of CTAP on other receptors and signaling pathways, which could provide new insights into the regulation of pain, reward, and addiction.

Synthesis Methods

CTAP can be synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-naphthylamine. The final product, CTAP, is obtained through the reaction of the intermediate product with tetraethyl orthosilicate.

Scientific Research Applications

CTAP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. CTAP has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, CTAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C19H14ClN5O

Molecular Weight

363.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-1-yl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H14ClN5O/c20-16-8-5-14(6-9-16)19-22-23-24-25(19)12-18(26)21-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H,21,26)

InChI Key

HRUVDZWGUMFXQB-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.